Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10F3NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which imparts unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions . The reaction proceeds with high yield and selectivity, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are critical for the efficient synthesis of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Chloro-bis(trifluoromethyl)pyridine
Comparison: Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H11ClF3NO2 |
---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-11-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
InChI Key |
PINLZUQADMKESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC1C(F)(F)F.Cl |
Origin of Product |
United States |
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